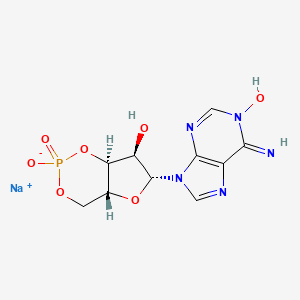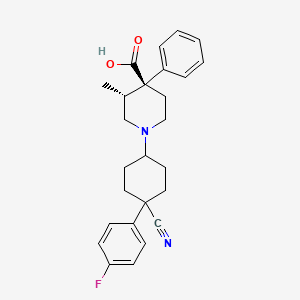
Levocabastin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levocabastine is a selective second-generation histamine H1 receptor antagonist, discovered at Janssen Pharmaceutica in 1979 . It is primarily used for the treatment of allergic conjunctivitis and allergic rhinitis . Levocabastine is known for its high specificity and potency in blocking histamine receptors, making it an effective antihistamine .
Vorbereitungsmethoden
The synthesis of levocabastine involves several key steps. One practical and sustainable method for its synthesis includes the preparation of an optically active key intermediate without chiral resolution and effective detosylation . The process does not require chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity with a 14.2% overall yield . Another method involves the preparation of key intermediate by chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination .
Analyse Chemischer Reaktionen
Levocabastine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of levocabastine.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids and bases, which facilitate the substitution of functional groups.
Major Products: The primary product formed from these reactions is levocabastine hydrochloride, which is used in pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Levocabastine has a wide range of scientific research applications:
Chemistry: It is used as a tool to study histamine H1 receptors and neurotensin receptors.
Biology: Levocabastine is employed in research related to allergic reactions and immune response modulation.
Industry: Levocabastine is formulated into ophthalmic suspensions and nasal sprays for commercial use.
Wirkmechanismus
Levocabastine works by competing with histamine for H1 receptor sites on effector cells, preventing histamine binding and activity . It does not block histamine release but prevents its binding and subsequent effects. Levocabastine also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .
Vergleich Mit ähnlichen Verbindungen
Levocabastine is compared with other antihistamines such as sodium cromoglycate, beclomethasone, astemizole, and terfenadine . While levocabastine is superior to sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, it is less effective than beclomethasone in relieving nasal blockage . Levocabastine’s prompt onset of antiallergic activity differentiates it from sodium cromoglycate, which requires maintenance treatment .
Conclusion
Levocabastine is a highly effective and selective histamine H1 receptor antagonist with significant applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of allergic conditions.
Eigenschaften
Molekularformel |
C26H29FN2O2 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |
InChI-Schlüssel |
ZCGOMHNNNFPNMX-TUXHGLMRSA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
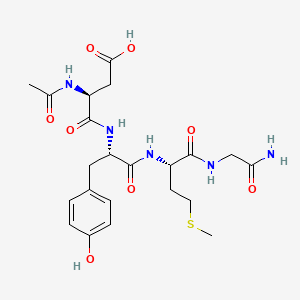
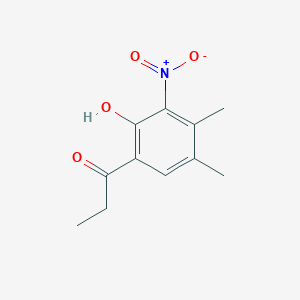
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
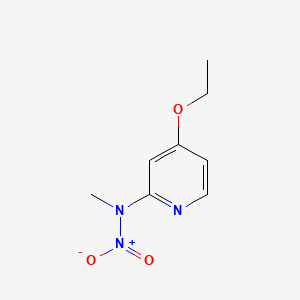
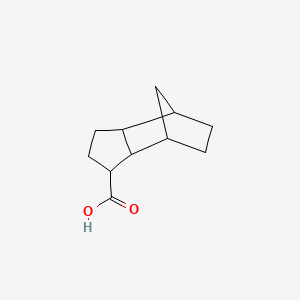
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
